N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide
Description
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Properties
CAS No. |
62089-25-2 |
|---|---|
Molecular Formula |
C20H15N5O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(2-phenylpyrazol-3-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H15N5O/c26-20(18-14-21-12-13-22-18)24-16-8-6-15(7-9-16)19-10-11-23-25(19)17-4-2-1-3-5-17/h1-14H,(H,24,26) |
InChI Key |
SGJYHIOVQSUEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-phenyl-1H-pyrazole-5-carbaldehyde with 4-aminobenzonitrile, followed by cyclization with pyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Similar in structure but with different substituents on the pyrazole ring.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Contains a thieno[2,3-c]pyrazole ring instead of a pyrazine ring.
Uniqueness
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide is unique due to its specific combination of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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